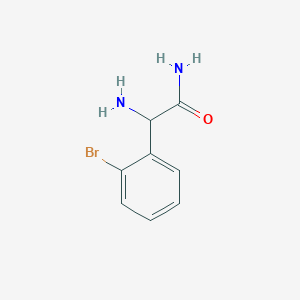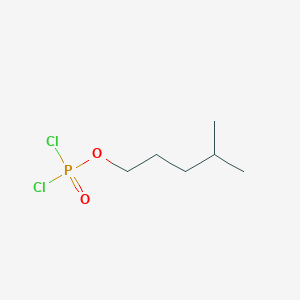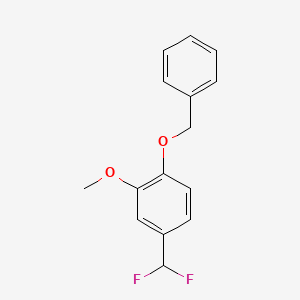
2-Bromo-6-methylphenylisothiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-6-methylphenylisothiocyanate is an organic compound with the molecular formula C8H6BrNS It is a derivative of phenylisothiocyanate, where the phenyl ring is substituted with a bromine atom at the 2-position and a methyl group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methylphenylisothiocyanate typically involves the reaction of 2-bromo-6-methylaniline with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of thiophosgene. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting material to the desired isothiocyanate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of exposure to toxic reagents like thiophosgene. Additionally, alternative greener methods, such as the use of less hazardous reagents or catalysts, are being explored to improve the sustainability of the production process.
化学反应分析
Types of Reactions
2-Bromo-6-methylphenylisothiocyanate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The isothiocyanate group can react with nucleophiles to form thioureas or dithiocarbamates.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Addition Reactions: Reagents such as primary or secondary amines, thiols, or alcohols in the presence of a base like triethylamine.
Cyclization Reactions: Catalysts such as Lewis acids or bases to facilitate ring closure.
Major Products Formed
Thioureas: Formed by the addition of amines to the isothiocyanate group.
Dithiocarbamates: Formed by the addition of thiols.
Heterocycles: Formed through cyclization reactions involving the isothiocyanate group.
科学研究应用
2-Bromo-6-methylphenylisothiocyanate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Material Science: Utilized in the preparation of functionalized polymers and materials with specific properties, such as conductivity or fluorescence.
Biological Studies: Employed as a probe to study enzyme mechanisms and protein-ligand interactions due to its reactive isothiocyanate group.
作用机制
The mechanism of action of 2-Bromo-6-methylphenylisothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biomolecules, such as the amino groups in proteins or the thiol groups in enzymes. This covalent modification can alter the function of the target biomolecule, leading to various biological effects. The bromine and methyl substituents on the phenyl ring can influence the reactivity and selectivity of the compound, making it a valuable tool in biochemical studies.
相似化合物的比较
Similar Compounds
Phenylisothiocyanate: Lacks the bromine and methyl substituents, making it less sterically hindered and more reactive.
2-Bromo-phenylisothiocyanate: Similar structure but without the methyl group, leading to different reactivity and selectivity.
6-Methyl-phenylisothiocyanate: Lacks the bromine substituent, affecting its electronic properties and reactivity.
Uniqueness
2-Bromo-6-methylphenylisothiocyanate is unique due to the presence of both bromine and methyl substituents on the phenyl ring. These substituents can influence the compound’s reactivity, selectivity, and overall chemical behavior, making it a versatile reagent in organic synthesis and a valuable probe in biochemical research.
属性
分子式 |
C8H6BrNS |
|---|---|
分子量 |
228.11 g/mol |
IUPAC 名称 |
1-bromo-2-isothiocyanato-3-methylbenzene |
InChI |
InChI=1S/C8H6BrNS/c1-6-3-2-4-7(9)8(6)10-5-11/h2-4H,1H3 |
InChI 键 |
PEZNFXNSTZAION-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)Br)N=C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(6-Chloro-3-pyridyl)methyl]-3-azetidinol](/img/structure/B13692443.png)




![Perchlorophenyl (E)-3-[4-(Phosphonooxy)phenyl]-2-butenoate](/img/structure/B13692476.png)





![3-Fluoro-4-({[6-(piperidin-4-yl)pyridin-2-yl]oxy}methyl)benzonitrile hydrochloride](/img/structure/B13692528.png)
![3,6-Bis[4-(tert-butyl)phenyl]-9H-carbazole](/img/structure/B13692540.png)
![Ethyl 5-(Benzo[d][1,3]dioxol-5-yl)isoxazole-3-carboxylate](/img/structure/B13692547.png)
